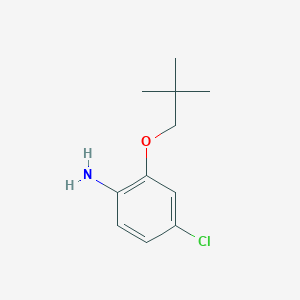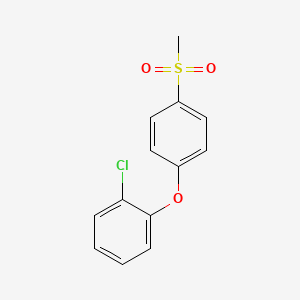
Nickel(II) isooctanoate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Nickel(II) isooctanoate, also known as bis(isooctanoic acid) nickel(II) salt, is a chemical compound with the formula C₁₆H₃₀NiO₄. It is a nickel-based compound where nickel is in the +2 oxidation state. This compound is often used in various industrial and research applications due to its unique properties and reactivity.
准备方法
Synthetic Routes and Reaction Conditions: Nickel(II) isooctanoate can be synthesized through the reaction of nickel(II) salts with isooctanoic acid. One common method involves dissolving nickel(II) acetate in an organic solvent and then adding isooctanoic acid under controlled conditions. The reaction mixture is then heated to facilitate the formation of this compound .
Industrial Production Methods: In industrial settings, this compound is often produced using a continuous process where nickel(II) salts are reacted with isooctanoic acid in large reactors. The reaction conditions, such as temperature and pressure, are carefully controlled to ensure high yield and purity of the product .
化学反应分析
Types of Reactions: Nickel(II) isooctanoate undergoes various chemical reactions, including:
Oxidation: Nickel(II) can be oxidized to nickel(III) under certain conditions.
Reduction: Nickel(II) can be reduced to metallic nickel.
Substitution: this compound can participate in ligand exchange reactions where the isooctanoate ligands are replaced by other ligands
Common Reagents and Conditions:
Oxidation: Strong oxidizing agents like bromine can oxidize nickel(II) to nickel(III).
Reduction: Reducing agents such as hydrogen gas can reduce nickel(II) to metallic nickel.
Substitution: Ligand exchange reactions can be carried out using various ligands in an appropriate solvent.
Major Products:
Oxidation: Nickel(III) compounds.
Reduction: Metallic nickel.
Substitution: Nickel complexes with different ligands.
科学研究应用
Nickel(II) isooctanoate has a wide range of applications in scientific research, including:
Catalysis: It is used as a catalyst in various organic reactions, including hydrogenation and polymerization reactions.
Material Science: this compound is used in the synthesis of nickel nanoparticles, which have applications in electronics, magnetic materials, and catalysis.
Biology and Medicine: Research is being conducted on the potential use of this compound in medical applications, such as drug delivery systems and imaging agents.
作用机制
The mechanism by which nickel(II) isooctanoate exerts its effects involves its interaction with various molecular targets and pathways. Nickel(II) ions can bind to proteins and enzymes, altering their structure and function. For example, nickel(II) ions can inhibit the activity of certain enzymes by binding to their active sites . Additionally, nickel(II) ions can induce oxidative stress by generating reactive oxygen species, which can damage cellular components .
相似化合物的比较
- Nickel(II) acetate
- Nickel(II) chloride
- Nickel(II) nitrate
- Nickel(II) sulfate
属性
CAS 编号 |
29317-63-3 |
|---|---|
分子式 |
C16H30NiO4 |
分子量 |
345.10 g/mol |
IUPAC 名称 |
6-methylheptanoate;nickel(2+) |
InChI |
InChI=1S/2C8H16O2.Ni/c2*1-7(2)5-3-4-6-8(9)10;/h2*7H,3-6H2,1-2H3,(H,9,10);/q;;+2/p-2 |
InChI 键 |
HZDKXMGUAHPVDB-UHFFFAOYSA-L |
规范 SMILES |
CC(C)CCCCC(=O)[O-].CC(C)CCCCC(=O)[O-].[Ni+2] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![D-Alanyl-O-{10-[(4-ethylbenzoyl)oxy]decanoyl}-L-serine](/img/structure/B15174868.png)




![1,3-Benzenediol, 4-[1-(3,3-diMethylbutyl)-7-(trifluoroMethyl)-1H-indazol-3-yl]-](/img/structure/B15174889.png)
![3-[4,5-Di(thiocarbamoyl)-2-imidazolyl]thiobenzamide](/img/structure/B15174894.png)
![Naphthalene, 1-[2-(2,3-diMethoxyphenyl)-2-propen-1-yl]-6-[[(1,1-diMethylethyl)diMethylsilyl]oxy]-1,2,3,4-tetrahydro-1-Methyl-](/img/structure/B15174902.png)
![3-Cyclopropyl-1-[(6-methoxypyridin-2-yl)methyl]-4-nitroindazole](/img/structure/B15174907.png)




![1-(2-{[(4,6-dimethylpyrimidin-2-yl)sulfanyl]methyl}-1-ethyl-1H-benzimidazol-5-yl)-3-phenylthiourea](/img/structure/B15174959.png)
